molecular formula C7H9NO3 B1223184 2-Isocyanatoethyl methacrylate CAS No. 30674-80-7

2-Isocyanatoethyl methacrylate

Cat. No. B1223184
CAS RN: 30674-80-7
M. Wt: 155.15 g/mol
InChI Key: RBQRWNWVPQDTJJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

IEM can be synthesized by reacting hydroxyethyl methacrylate with diisocyanates. This process allows the creation of isocyanato urethane methacrylates, which can be homopolymerized or copolymerized with other methacrylates using free radical initiation methods. These compounds have shown potential as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980). Another approach involves the synthesis of methacrylate oligomers containing pendant isocyanate groups, achieved by reacting IEM with various methacrylates, demonstrating their potential as tissue adhesives (Brauer & Lee, 1989).

Molecular Structure Analysis

The molecular structure of IEM facilitates its functionality as a latent crosslinker in polymer systems. Its isocyanate group reacts with active hydrogen compounds at rates comparable to other commercial aliphatic isocyanates, while its methacrylate functionality copolymerizes with common vinyl monomers at rates similar to methyl methacrylate. This dual functionality allows IEM to be utilized in various applications, ranging from polyisocyanates made by polymerizing the methacrylate group to vinyl functionalized resins and polymerizable derivatives (Cranley, 1984).

Chemical Reactions and Properties

IEM's reactivity is central to its applications in creating polyurethanes and other polymers. The isocyanate group of IEM can react with alcohols, amines, or water to form urethanes, ureas, or carbamic acids, respectively. This reactivity enables the production of coatings and adhesives with tailored properties. For instance, the synthesis of isocyanate side chain-containing copolymers, such as poly(methyl methacrylate-co-isocyanatoethyl methacrylate), showcases the integration of isocyanate functionality into polymers for further functionalization or crosslinking (Risangud et al., 2016).

Physical Properties Analysis

The physical properties of IEM and its polymers, such as glass transition temperatures, solubility, and stability, are crucial for their application in coatings and adhesives. The copolymerization behavior of IEM with other monomers significantly affects these properties, enabling the design of materials with specific characteristics for targeted applications. The study of polymers from multifunctional isocyanates, including IEM, provides insights into their thermal and mechanical behavior, informing their use in various domains (Mormann & Grimm, 1998).

Scientific Research Applications

Coating Adhesive Resins

IEM is a difunctional monomer with an aliphatic isocyanate functionality and a vinyl polymerizable double bond, making it suitable as a latent crosslinker or graft site for resins in coatings and adhesives. Its isocyanate group can react with active hydrogen compounds, while the methacrylate functionality allows copolymerization with other common vinyl monomers. Applications include polyisocyanates, vinyl functionalized resins, and polymerizable derivatives, extending the benefits of IEM into water-based and one-component urethane systems (Cranley, 1984).

Tissue Adhesives

Methacrylate oligomers containing pendant isocyanate groups synthesized from IEM have shown potential as tissue adhesives. These oligomers, stable at room temperature and dissolvable in esters and chlorinated hydrocarbons, bond strongly to hard and soft tissues, suggesting potential applications in biocompatibility-dependent medical adhesives (Brauer & Lee, 1989).

Dental Materials

IEM has been used to synthesize isocyanato urethane methacrylates from diisocyanates and hydroxyethyl methacrylate. These materials may be homopolymerized or copolymerized with other methacrylates, showing potential as adhesion-promoting agents for dentin (Antonucci, Brauer, & Termini, 1980).

Hydrogel Synthesis

The reaction of IEM with potassium bisulfite in water leads to an anionically charged hydrogel. This hydrogel, containing sulfonato-blocked isocyanates, fully polymerized vinyl groups, and urea functional groups, could have applications in various fields due to its unique physical properties (Barruet, Gaillet, & Penelle, 2007).

Ophthalmic Lenses

Research involving IEM and carbon nanoparticles aimed at producing high-functional hydrogel ophthalmic lenses showed promising results. The addition of IEM and carbon nanoparticles to the lens material demonstrated improved wettability and physical characteristics, satisfying the basic requirements for high-performance ophthalmic lenses (Lee & Sung, 2019).

Polymerization and Copolymerization

IEM's ability to undergo telomerization and cotelomerization reactions highlights its versatility in polymer science. These processes involve the selective addition of reactants to IEM's unsaturation, enabling control over molecular weight and yielding various polymeric products with potential applications in numerous fields (Lam, Hervaud, & Boutevin, 2007).

Safety And Hazards

IEM is harmful if swallowed and fatal if inhaled . It may cause respiratory irritation, serious eye irritation, and allergic skin reaction . It is advised to wear protective equipment during use to protect the eyes and skin and prevent inhalation .

Future Directions

IEM has potential applications in the development of water-based and one-component urethane systems . It can also be used to tie together condensation polymers with addition polymers, allowing the design of coating and adhesive resins with novel and useful properties .

properties

IUPAC Name

2-isocyanatoethyl 2-methylprop-2-enoate
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InChI

InChI=1S/C7H9NO3/c1-6(2)7(10)11-4-3-8-5-9/h1,3-4H2,2H3
Source PubChem
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InChI Key

RBQRWNWVPQDTJJ-UHFFFAOYSA-N
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Canonical SMILES

CC(=C)C(=O)OCCN=C=O
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Molecular Formula

C7H9NO3
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Related CAS

88007-27-6
Record name 2-Propenoic acid, 2-methyl-, 2-isocyanatoethyl ester, homopolymer
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DSSTOX Substance ID

DTXSID6051986
Record name 2-Isocyanatoethyl methacrylate
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Molecular Weight

155.15 g/mol
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Physical Description

Methacryloyloxyethyl isocyanate is a liquid. (EPA, 1998), Colorless liquid with a peppery odor; [CHEMINFO]
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Record name Methacryloyloxyethyl isocyanate
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Product Name

2-Isocyanatoethyl methacrylate

CAS RN

30674-80-7
Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Record name 2-ISOCYANATOETHYL METHACRYLATE
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Record name METHACRYLOYLOXYETHYL ISOCYANATE
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Synthesis routes and methods I

Procedure details

96.0 grams IEM was added to 77.0 grams (10% excess) caprolactam plus 0.17 grams dibutyltin dilaurate (DBTDL) under agitation at 75° C. over a period of 30 minutes, and held at 75° C. for a further 3 hours at which point the free NCO content had dropped to a trace by infrared spectroscopy. The product (IB) was a syrupy liquid.
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77 g
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Synthesis routes and methods II

Procedure details

A 20 gallon glass-lined jacketed reactor equipped with a recycle line and heat exchanger was charged with 9,979 g of methylene chloride (two gallon) and 11,340 g (3 gallons) of water. The recycle pump was started and the reactor cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (2,268 g) in 7,598 g of water, a solution of phosgene (2,977 g) in 11,340 g of methylene chloride, and a solution of 35 percent sodium hydroxide (approximately 9,525 g) were added simultaneously to the reactor with stirring and cooling during a time period of approximately 65 minutes. The reaction temperature rose to approximately 16° C. during the course of the addition. Stirring at 116 rpm was continued for an additional 3 minutes. The aqueous and organic layers were allowed to separate and the organic layer recovered. The organic layer was then dried by passing it through 3 angstrom molecular sieves and inhibited with 25 g of phenothiazine and concentrated under reduced pressure. A final vacuum distillation at 46°-47° C./0.4 mm Hg gave 2,681 g of 2-isocyanatoethyl methacrylate for an 84.7 percent yield. In three other duplicate runs, the yields range from 78 percent to the above 84.7 percent yield. This is an average of 82 percent over the 4 runs.
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glass-lined
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Synthesis routes and methods III

Procedure details

A 3-liter jacketed reactor vessel was charged with 100 ml of methylene chloride and cooled to approximately 0° C. A solution of 2-isopropenyl-2-oxazoline (100 g) in 177 ml of water, a solution of phosgene (131.5 g) in 400 ml of methylene chloride, and a solution of 35 weight percent sodium hydroxide in water were added simultaneously to the reaction vessel with stirring and cooling. The rates of addition were such that the three reagents were added over approximately a 50 minute time span with the temperature being maintained at 10° to 18° C. Stirring was continued for two minutes and the layers allowed to separate. The organic layer was washed twice with 100 ml portions of a saturated aqueous sodium bicarbonate solution, dried over sodium sulfate and concentrated under reduced pressure. The colorless concentrate was inhibited with 0.1 g of phenothiazine and the desired product recovered therefrom as a colorless liquid (133.6 g) boiling at 46°-47° C./0.4 mm Hg. Product yield 95-96 percent of theory.
Quantity
100 g
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131.5 g
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Yield
95%

Synthesis routes and methods IV

Procedure details

This substance was synthesized according to the procedure described in Example 4, second step. 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester was used from Example 5. Dry methane sulfonic acid was used to protononate and decompose the 2-Methyl-acrylic acid 2-[(imidazole-1-carbonyl)-amino]-ethyl ester. 39.1 g MOI were received after fractionation (62.1% of theory); purity of 97.5%; residual chlorine: not detectable.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Isocyanatoethyl methacrylate
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2-Isocyanatoethyl methacrylate
Reactant of Route 3
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2-Isocyanatoethyl methacrylate
Reactant of Route 4
2-Isocyanatoethyl methacrylate
Reactant of Route 5
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2-Isocyanatoethyl methacrylate
Reactant of Route 6
2-Isocyanatoethyl methacrylate

Citations

For This Compound
1,290
Citations
C Zheng, K Ding, X Huang, L Yang, Y Lei… - Composites Part B …, 2022 - Elsevier
… In this work, a nonglutaraldehyde compound, 2-isocyanatoethyl methacrylate (ICM), containing isocyanate and methacrylate groups, was exploited to modify the porcine pericardium. …
Number of citations: 12 www.sciencedirect.com
Z Qu, GT Schueneman, ML Shofner, JC Meredith - ACS omega, 2020 - ACS Publications
… The hydroxyl group on CNC surfaces was reacted with the isocyanate moiety on 2-isocyanatoethyl methacrylate (IEM), a bifunctional molecule possessing both the isocyanate group …
Number of citations: 7 pubs.acs.org
C Zheng, K Ding, X Huang, M Li, B Wu, Y Lei… - Composites Part B …, 2022 - Elsevier
… In this work, 2-isocyanatoethyl methacrylate (ICM) was used as crosslinking agent for the first time to stabilize porcine pericardium by radical polymerization crosslinking. The ICM-…
Number of citations: 18 www.sciencedirect.com
MN Park, SW Oh, BH Ahn, MJ Moon… - … of Nanoscience and …, 2009 - ingentaconnect.com
… the reaction of methyl acrylate oligomer and 2-isocyanatoethyl methacrylate. Synthesis of poly(… In this study, by synthetic method including the addition of 2-isocyanatoethyl methacrylate, …
Number of citations: 8 www.ingentaconnect.com
J Barruet, C Gaillet, J Penelle - Macromolecular rapid …, 2007 - Wiley Online Library
Addition of commercially available 2‐isocyanatoethyl methacrylate to a water solution of potassium bisulfite unexpectedly yields an anionically charged hydrogel. Structural analysis …
Number of citations: 13 onlinelibrary.wiley.com
R Li, C Fu, B Cui, C Cui, X Mu, Y Gao, G Yin… - Journal of Power …, 2023 - Elsevier
… Herein, we developed a novel liquid electrolyte equipped with 2-isocyanatoethyl methacrylate (C 7 H 9 NO 3 , IEM) and FEC co-additives for Si-based anode for the first time. The …
Number of citations: 2 www.sciencedirect.com
MD Power, CC Chappelow… - Journal of applied …, 1999 - Wiley Online Library
… copolymers, which were prepared by tri-n-butylborane oxide (TBBO)-initiated freeradical polymerization, were formed from 1 : 1 mol mixtures of 2-isocyanatoethyl methacrylate (IEM) …
Number of citations: 4 onlinelibrary.wiley.com
MN Park, SW Oh, BH Ahn, MJ Moon… - Molecular Crystals and …, 2008 - Taylor & Francis
… by the reaction of HTPAAOs and 2-isocyanatoethyl methacrylate in toluene in the presence of … In the synthetic procedure of AUAOs, 2-isocyanatoethyl methacrylate was used for the …
Number of citations: 2 www.tandfonline.com
A Mondrzyk, H Ritter - Polymer International, 2015 - Wiley Online Library
… (>99%) was purchased from Acros; aluminium oxide (for column chromatography, activity level 1) was purchased from Macherey-Nagel; 2-isocyanatoethyl methacrylate and 2-…
Number of citations: 4 onlinelibrary.wiley.com
N Risangud, TR Congdon, DJ Keddie… - Journal of Polymer …, 2016 - Wiley Online Library
The synthesis of two types of isocyanate side chain containing copolymers, poly(methyl methacrylate‐co‐isocyanatoethyl methacrylate) (P(MMA‐co‐IEM)) and poly(benzyl methacrylate…
Number of citations: 9 onlinelibrary.wiley.com

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